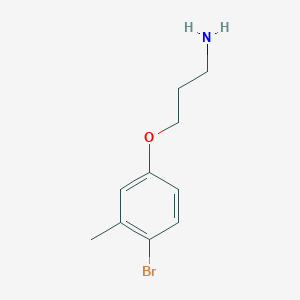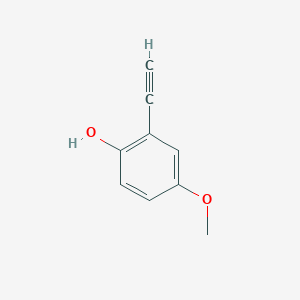
N,N-Dimethyl-4-(1H-pyrazol-3-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-4-(1H-pyrazol-3-yl)benzenesulfonamide is an organic compound belonging to the class of phenylpyrazoles. These compounds are characterized by a pyrazole ring bound to a phenyl group. This compound has garnered interest due to its diverse pharmacological activities, including antileishmanial and antimalarial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(1H-pyrazol-3-yl)benzenesulfonamide typically involves the reaction of 4-(1H-pyrazol-3-yl)benzenesulfonyl chloride with dimethylamine. The reaction is carried out in the presence of a base such as triethylamine, under reflux conditions . The reaction can be represented as follows:
4-(1H-pyrazol-3-yl)benzenesulfonyl chloride+dimethylamine→this compound
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-(1H-pyrazol-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
N,N-Dimethyl-4-(1H-pyrazol-3-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects against parasitic diseases.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(1H-pyrazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to interact with the enzyme Lm-PTR1 in Leishmania, inhibiting its activity and thereby exerting its antileishmanial effects . The compound’s binding to the active site of the enzyme is characterized by strong hydrophobic interactions and lower binding free energy .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Pyrazol-1-yl)benzenesulfonamide: Similar structure but lacks the N,N-dimethyl substitution.
N,N-Dimethyl-4-(4-phenyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide: Contains a pyrrole ring instead of a benzenesulfonamide group.
Uniqueness
N,N-Dimethyl-4-(1H-pyrazol-3-yl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its N,N-dimethyl group enhances its lipophilicity and potentially its bioavailability .
Properties
Molecular Formula |
C11H13N3O2S |
|---|---|
Molecular Weight |
251.31 g/mol |
IUPAC Name |
N,N-dimethyl-4-(1H-pyrazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H13N3O2S/c1-14(2)17(15,16)10-5-3-9(4-6-10)11-7-8-12-13-11/h3-8H,1-2H3,(H,12,13) |
InChI Key |
RUNPBAWSLYZGGK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B12067814.png)


![2-amino-9-[[1,2-bis(hydroxymethyl)cyclopropyl]methyl]-1H-purin-6-one](/img/structure/B12067841.png)









![3-Hydroxy-2-(hydroxymethyl)-2-[hydroxymethyl(methyl)amino]propanoic acid](/img/structure/B12067901.png)
